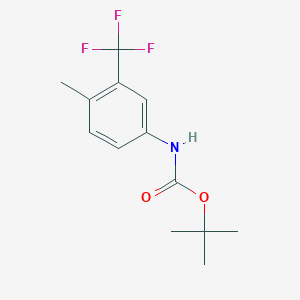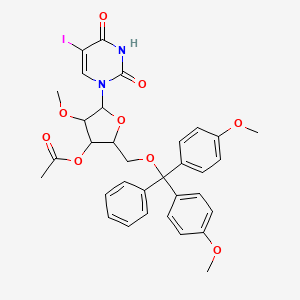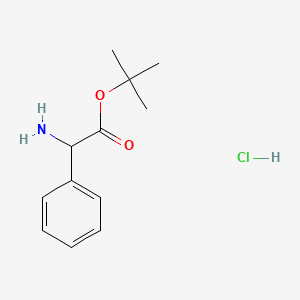![molecular formula C20H19Cl2NO B12097263 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is a complex organic compound featuring a bicyclic structure This compound is part of the tropane alkaloid family, known for their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the 8-azabicyclo[3.2.1]octane core.
Introduction of the Bis(2-chlorophenyl)methyl Group: The bis(2-chlorophenyl)methyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the bicyclic ring, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The bis(2-chlorophenyl)methyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives of the bicyclic core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential interactions with neurotransmitter systems. Its structure is similar to that of tropane alkaloids, which are known to affect the central nervous system.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may serve as lead compounds in the development of drugs targeting neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- involves its interaction with molecular targets such as neurotransmitter receptors. The bis(2-chlorophenyl)methyl group may enhance binding affinity and selectivity towards specific receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane: The parent structure of many tropane alkaloids, known for their stimulant and anesthetic properties.
Cocaine: A well-known tropane alkaloid with potent stimulant effects.
Atropine: Another tropane alkaloid used medically to treat bradycardia and as an antidote for certain types of poisoning.
Uniqueness
8-Azabicyclo[321]octan-3-one, 8-[bis(2-chlorophenyl)methyl]- is unique due to the presence of the bis(2-chlorophenyl)methyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H19Cl2NO |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
8-[bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H19Cl2NO/c21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)22)23-13-9-10-14(23)12-15(24)11-13/h1-8,13-14,20H,9-12H2 |
Clé InChI |
XPSJGHALLZMMGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)











![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12097268.png)
